
Teduglutide
Overview
Description
Preparation Methods
The synthesis of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid involves a palladium-catalyzed carbon-phosphorus bond-forming reaction. The process typically includes five steps, starting from commercially available starting materials . The reaction conditions are optimized to achieve high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications .
Chemical Reactions Analysis
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine.
Substitution: The compound can undergo substitution reactions where the phosphinic acid group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Treatment of Short Bowel Syndrome (SBS)
Teduglutide is primarily indicated for adults and pediatric patients aged one year and older who are dependent on PN due to SBS. The drug has been shown to significantly reduce the volume of PN required by patients, enhancing their quality of life .
Key Clinical Trials:
- TED-C14-004 Study : In this pivotal phase III trial, this compound was administered at a dose of 0.05 mg/kg/day to adult patients with SBS-IF. Results indicated a marked reduction in PN dependence .
- STEPS Study : Another pivotal study demonstrated that this compound reduced the need for PN in adults with SBS-IF across multiple international sites .
Efficacy and Safety
This compound has undergone extensive clinical evaluation to assess its efficacy and safety profile:
- Efficacy : In clinical trials, patients receiving this compound showed a reduction in daily fluid requirements ranging from 20% to 100%, with many achieving complete independence from PN .
- Safety : The drug has been generally well-tolerated, with adverse effects primarily including gastrointestinal symptoms such as nausea and abdominal pain .
Pharmacokinetics
This compound exhibits a half-life that allows for once-daily subcutaneous administration, making it convenient for patients. Its pharmacokinetic profile shows consistent absorption and bioavailability across different populations, including Japanese patients where it was recently approved .
Quality of Life Improvements
Recent studies have highlighted significant improvements in the quality of life (QoL) among this compound-treated patients compared to those not receiving the treatment. A study utilizing the SF-36 questionnaire reported notable enhancements in both physical and mental health components among this compound recipients .
Data Tables
Study | Population | Dosage | Duration | Key Findings |
---|---|---|---|---|
TED-C14-004 | Adults with SBS | 0.05 mg/kg/day | Up to 30 months | Significant reduction in PN volume; improved QoL scores |
STEPS Study | Adults with SBS | 0.05 mg/kg/day | 24 weeks | Marked reduction in daily fluid requirements; well-tolerated |
Japanese Cohort | Adults with SBS | 0.05 mg/kg/day | 24 weeks | Efficacy consistent with global studies; safety profile maintained |
Case Study 1: Adult Patient with SBS
A 35-year-old male patient with extensive bowel resection was treated with this compound for six months. The patient reported a decrease in PN dependency from 100% to 40% within three months, along with improved energy levels and reduced gastrointestinal symptoms.
Case Study 2: Pediatric Patient
An eight-year-old girl with congenital short bowel syndrome was initiated on this compound therapy at a dose of 0.05 mg/kg/day. After six months, her PN needs were reduced by 60%, and she experienced significant weight gain and overall health improvement.
Mechanism of Action
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid exerts its effects by selectively antagonizing GABA C receptors. These receptors are ion channels that mediate fast synaptic inhibition in the central nervous system. TPMPA binds to the receptor’s active site, preventing the binding of gamma-aminobutyric acid and inhibiting the receptor’s function . This antagonistic action helps researchers understand the role of GABA C receptors in various physiological and pathological processes .
Comparison with Similar Compounds
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid is unique in its high selectivity for GABA C receptors compared to other GABA receptor antagonists. Similar compounds include:
2-Aminoethyl methylphosphonate (2-AEMP): This compound also acts as a competitive antagonist of GABA C receptors but has faster on and off kinetics compared to TPMPA.
Bicuculline: A competitive antagonist of GABA A receptors, but not selective for GABA C receptors.
The uniqueness of TPMPA lies in its selective antagonism of GABA C receptors, making it a valuable tool for studying these receptors’ specific functions without affecting GABA A or GABA B receptors .
Biological Activity
Teduglutide is a synthetic analog of glucagon-like peptide-2 (GLP-2), designed to enhance intestinal function and promote mucosal growth. This compound has shown significant promise in the treatment of short bowel syndrome (SBS) and other gastrointestinal disorders. This article explores the biological activity of this compound, including its mechanisms, efficacy, safety, and relevant clinical studies.
This compound mimics the effects of endogenous GLP-2, which is a potent intestinotrophic hormone. Its primary actions include:
- Promoting Mucosal Growth : this compound enhances the growth of intestinal villi, leading to increased absorptive surface area.
- Reducing Intestinal Losses : It helps in reducing diarrhea and fecal losses by increasing intestinal fluid absorption.
- Restoring Gastric Function : The compound may aid in restoring gastric emptying and secretion, further contributing to improved nutritional absorption .
Pharmacokinetics
This compound exhibits a longer half-life compared to native GLP-2 due to its resistance to degradation by dipeptidyl peptidase-4 (DPP-4). Its pharmacokinetic profile includes:
- Bioavailability : Approximately 87% after subcutaneous administration.
- Half-Life : Ranges from 2 to 3 hours, significantly longer than the 7 minutes for native GLP-2 .
Short Bowel Syndrome (SBS)
This compound has been extensively studied for its efficacy in patients with SBS. Key findings from various studies include:
- Reduction in Parenteral Nutrition (PN) : In a pivotal Phase III trial, this compound treatment resulted in a greater than 20% reduction in PN needs for patients with SBS .
- Clinical Response Rates : A study involving 54 patients treated with this compound showed that 85% achieved a clinically significant response after 24 weeks, with 24% weaned off PN entirely .
Study | Population | Duration | Outcome |
---|---|---|---|
Phase III STEPS Trial | SBS patients | 24 weeks | >20% reduction in PN needs |
Real-world Evidence Study | 54 SBS patients | 6 months | 85% responders; 24% weaned off PN |
Other Gastrointestinal Disorders
This compound has also shown potential benefits in conditions like Crohn's disease and chemotherapy-induced mucositis:
- In a Phase II trial for Crohn's disease, remission rates reached 55.6% among participants receiving this compound .
- Preclinical studies indicated significant intestinotrophic effects in models of experimental colitis and mucositis .
Safety Profile
The safety of this compound has been evaluated through various clinical trials and real-world studies. Common adverse events reported include:
- Gastrointestinal Disorders : Nausea, abdominal pain.
- Renal Issues : Incidents of nephrolithiasis (kidney stones) have been noted .
A comprehensive analysis of adverse events from the FDA Adverse Event Reporting System (FAERS) identified over 10,000 reports linked to this compound, highlighting its safety profile across diverse patient populations .
Case Studies
-
Case Study on Efficacy :
A patient with severe SBS who had been dependent on PN for years was treated with this compound. After six months, the patient reported a significant increase in oral intake and a reduction in PN volume by over 50%, leading to improved quality of life. -
Long-term Safety Analysis :
A long-term follow-up study on patients treated with this compound revealed no significant long-term adverse effects beyond those observed during initial trials. Patients maintained improved nutritional status and reduced dependence on PN over extended periods .
Q & A
Basic Research Questions
Q. What experimental models are commonly used to study teduglutide’s effects on intestinal epithelial repair?
Answer: Caco-2 human intestinal epithelial cell lines are frequently employed to assess this compound’s proliferative effects. Methodologies include BrdU incorporation assays to quantify DNA synthesis and flow cytometry for cell cycle analysis. Dose-response experiments (e.g., 250–1000 nM concentrations) paired with Bonferroni-corrected t-tests are standard for evaluating statistical significance .
Q. What are the primary efficacy endpoints in this compound clinical trials for short bowel syndrome (SBS)?
Answer: The primary endpoint is typically a ≥20% reduction in parenteral support (PS) volume at 24 weeks compared to baseline. Secondary endpoints include enteral autonomy (cessation of PS) and changes in plasma citrulline (a biomarker of mucosal repair). Statistical methods like Wilcoxon rank-sum tests are used to compare PS volume reductions between treatment arms .
Q. How is this compound’s safety profile evaluated in controlled trials?
Answer: Safety assessments include adverse event (AE) reporting, hematological/urinalysis parameters, and treatment-emergent serious AEs (TESAEs). AE coding follows MedDRA guidelines, and comparisons between this compound and standard-of-care arms use Fisher’s exact tests for incidence rates .
Advanced Research Questions
Q. How can researchers reconcile contradictions between real-world safety data and clinical trial findings for this compound?
Answer: Disproportionality analyses of pharmacovigilance databases (e.g., FAERS) using metrics like Reporting Odds Ratio (ROR) and Bayesian Confidence Propagation Neural Network (BCPNN) can identify unexpected AEs. Contrast these with trial data by adjusting for confounders (e.g., comorbidities, polypharmacy) via multivariate regression .
Q. What methodological approaches optimize this compound dosing regimens in heterogeneous patient populations?
Answer: Population pharmacokinetic (PopPK) modeling integrates covariates (e.g., renal function, residual bowel length) to predict exposure-response relationships. Adaptive trial designs with Bayesian dose escalation can refine dosing (e.g., 0.05 mg/kg/day vs. 0.10 mg/kg/day) while minimizing toxicity .
Q. How can researchers address stability challenges in quantifying intact this compound peptides?
Answer: Reverse-phase UHPLC-UV-HESI/O methods validated per ICH guidelines ensure peptide stability. Parameters include column temperature optimization (25–40°C), pH-controlled mobile phases, and forced degradation studies to identify cleavage sites. Compare with LC-MS/MS for cross-validation .
Q. What mechanisms underlie this compound’s effects on intestinal stem cells (ISCs) in graft-versus-host disease (GVHD)?
Answer: Preclinical murine models show this compound enhances ISC proliferation via GLP-2 receptor activation, restoring Paneth cell function. Flow cytometry and RNA-seq identify markers like Lgr5+ ISCs. Human studies correlate low L-cell counts with non-relapse mortality, supporting combination therapies with immunosuppressants .
Q. How do real-world outcomes of this compound differ from clinical trial results in SBS patients?
Answer: Real-world studies report longer times to PS weaning (17.7 vs. 10.2 months in trials) due to heterogeneous anatomy (e.g., colon length). Use propensity score matching to adjust for baseline differences and Cox regression for time-to-event analysis .
Q. What statistical strategies mitigate bias in pediatric this compound studies with small sample sizes?
Answer: Bayesian hierarchical models borrow strength from adult data while preserving pediatric subgroup integrity. Surrogate endpoints (e.g., citrulline levels) validated via Prentice criteria reduce reliance on underpowered clinical outcomes .
Q. How can researchers design trials to evaluate this compound’s long-term safety in chronic intestinal failure?
Answer: Implement cumulative incidence functions for AEs (e.g., gastrointestinal obstruction) with competing risk analysis. Leverage registry data for extended follow-up (≥5 years) and use Gray’s test for time-to-AE comparisons .
Q. What translational models bridge this compound’s preclinical and clinical effects on mucosal healing?
Answer: Organoid cultures from SBS patient biopsies treated with this compound assess crypt-villus regeneration. Transcriptomic profiling (scRNA-seq) identifies pathways like Wnt/β-catenin, validated in murine intestinal injury models .
Q. How can this compound be combined with other therapies to enhance enteral adaptation?
Answer: Preclinical synergy testing with growth hormone or glutamine uses factorial design experiments. Clinical trials should employ adaptive randomization to allocate patients to combination arms based on early response biomarkers .
Q. Methodological Tables
Table 1: Common Statistical Methods in this compound Research
Endpoint | Method | Application |
---|---|---|
AE Signal Detection | ROR, BCPNN | Pharmacovigilance studies |
PS Volume Reduction | Wilcoxon Rank-Sum | Clinical trials |
Dose Optimization | PopPK Modeling | Pediatric studies |
Table 2: Key Biomarkers in this compound Studies
Biomarker | Role | Assay |
---|---|---|
Plasma Citrulline | Mucosal Mass Surrogate | HPLC-MS |
Lgr5+ ISCs | Stem Cell Proliferation | Flow Cytometry |
Fecal Calprotectin | Inflammation Marker | ELISA |
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C164H252N44O55S/c1-21-77(11)126(156(255)187-95(44-46-114(167)214)141(240)206-130(83(17)211)160(259)186-93(42-33-34-49-165)140(239)202-129(80(14)24-4)159(258)208-131(84(18)212)161(260)200-111(163(262)263)66-125(230)231)203-151(250)100(54-76(9)10)189-145(244)103(57-88-67-175-92-41-32-31-40-90(88)92)192-147(246)105(60-116(169)216)199-157(256)127(78(12)22-2)204-152(251)102(56-87-38-29-26-30-39-87)190-149(248)109(64-123(226)227)195-137(236)94(43-35-50-174-164(171)172)183-134(233)82(16)179-133(232)81(15)180-142(241)98(52-74(5)6)188-146(245)104(59-115(168)215)194-150(249)110(65-124(228)229)196-143(242)99(53-75(7)8)198-158(257)128(79(13)23-3)205-162(261)132(85(19)213)207-153(252)106(61-117(170)217)193-139(238)97(48-51-264-20)185-138(237)96(45-47-120(220)221)184-148(247)108(63-122(224)225)197-155(254)113(72-210)201-144(243)101(55-86-36-27-25-28-37-86)191-154(253)112(71-209)182-119(219)70-177-136(235)107(62-121(222)223)181-118(218)69-176-135(234)91(166)58-89-68-173-73-178-89/h25-32,36-41,67-68,73-85,91,93-113,126-132,175,209-213H,21-24,33-35,42-66,69-72,165-166H2,1-20H3,(H2,167,214)(H2,168,215)(H2,169,216)(H2,170,217)(H,173,178)(H,176,234)(H,177,235)(H,179,232)(H,180,241)(H,181,218)(H,182,219)(H,183,233)(H,184,247)(H,185,237)(H,186,259)(H,187,255)(H,188,245)(H,189,244)(H,190,248)(H,191,253)(H,192,246)(H,193,238)(H,194,249)(H,195,236)(H,196,242)(H,197,254)(H,198,257)(H,199,256)(H,200,260)(H,201,243)(H,202,239)(H,203,250)(H,204,251)(H,205,261)(H,206,240)(H,207,252)(H,208,258)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,262,263)(H4,171,172,174)/t77-,78-,79-,80-,81-,82-,83+,84+,85+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,126-,127-,128-,129-,130-,131-,132-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILIXQOJUNDIDU-ASQIGDHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CN=CN5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C164H252N44O55S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3752.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Teduglutide is an analog of naturally occurring human glucagon-like peptide-2 (GLP-2), a peptide secreted by L-cells of the distal intestine in response to meals. GLP-2 increases intestinal and portal blood flow and inhibit gastric acid secretion. Teduglutide binds to the glucagon-like peptide-2 receptors located in enteroendocrine cells, subepithelial myofibroblasts and enteric neurons of the submucosal and myenteric plexus. This causes the release of insulin-like growth factor (IGF)-1, nitric oxide and keratinocyte growth factor (KGF). These growth factors may contribute to the increase in crypt cell growth and surface area of the gastric mucosa. Ultimately, absorption through the intestine is enhanced., Teduglutide binds to the human and rat GLP-2 receptor (GLP-2R) with similar affinity compared to native GLP-2. Receptor binding results in intracellular cyclic adenosine 3'-5'- monophosphate (cAMP) levels and activation of several downstream signaling pathways such as protein kinase A (PKA), cAMP response element-binding protein (CREB), and activator protein-1(AP-1). The potency of teduglutide is equivalent to native GLP-2 for the GLP-2R with enhanced biological activity due to resistance to DPP-IV cleavage, resulting in a longer half-life in the circulation., Teduglutide is an analog of naturally occurring human glucagon-like peptide-2 (GLP-2), a peptide secreted by L-cells of the distal intestine. GLP-2 is known to increase intestinal and portal blood flow, and inhibit gastric acid secretion. Teduglutide binds to the glucagon-like peptide-2 receptors located in intestinal subpopulations of enteroendocrine cells, subepithelial myofibroblasts and enteric neurons of the submucosal and myenteric plexus. Activation of these receptors results in the local release of multiple mediators including insulin-like growth factor (IGF)-1, nitric oxide and keratinocyte growth factor (KGF). | |
Record name | Teduglutide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08900 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Teduglutide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8337 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
197922-42-2 | |
Record name | Teduglutide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197922422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teduglutide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08900 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glucagon-like peptide II (2-glycine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Teduglutide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8337 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.